molecular formula C14H12N2O4S2 B1628904 3,3'-Dithiobis(4-aminobenzoic acid) CAS No. 102449-89-8

3,3'-Dithiobis(4-aminobenzoic acid)

Cat. No.: B1628904
CAS No.: 102449-89-8
M. Wt: 336.4 g/mol
InChI Key: JDRRJHFHSIBHDM-UHFFFAOYSA-N
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Description

3,3’-Dithiobis(4-aminobenzoic acid) is a chemical compound with the molecular formula C14H12N2O4S2 . It’s also known by its common name 3,3’-Dithiobis .


Molecular Structure Analysis

The molecular structure of 3,3’-Dithiobis(4-aminobenzoic acid) consists of 14 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 2 sulfur atoms . The exact mass is 336.02400 .


Physical and Chemical Properties Analysis

The physical and chemical properties of 3,3’-Dithiobis(4-aminobenzoic acid) include a density of 1.6±0.1 g/cm3, a boiling point of 605.7±55.0 °C at 760 mmHg, and a flash point of 320.1±31.5 °C . It has 6 hydrogen bond acceptors, 6 hydrogen bond donors, and 5 freely rotating bonds .

Scientific Research Applications

Detection and Quantification of Thiol Groups

Ellman's reagent is used to measure thiol groups in biological samples, including enzymes and tissues. Its application extends to the study of enzyme kinetics, where the reactivity of thiol groups can be essential for enzyme activity. For instance, the investigation into the effect of metal ions on the reactivity of thiol groups in human 5-aminolaevulinate dehydratase demonstrated the specificity and sensitivity of this reagent in biochemical assays (Gibbs, Gore, & Jordan, 1985).

Role in Enzyme Activity Studies

Ellman's reagent has been instrumental in elucidating the role of sulfhydryl groups in enzyme mechanisms. For example, it has been used to explore the catalytic mechanisms of enzymes like glyceraldehyde 3-phosphate dehydrogenase, where its interaction with sulfhydryl groups provided insights into the enzyme's activity and inhibition (Birkett, 1973).

Environmental and Analytical Applications

Beyond biological systems, 3,3'-Dithiobis(4-aminobenzoic acid) has found use in environmental analysis, such as the selective detection of trace metal ions in solutions. Its ability to form complexes with metal ions, leading to measurable changes in solution properties, has been applied in the development of sensors for metals like chromium (Dang, Li, Wang, Li, & Wu, 2009).

Safety and Hazards

The safety data sheet for 4-Aminobenzoic acid, a related compound, indicates that it causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, may cause respiratory irritation, and may cause long-lasting harmful effects to aquatic life .

Properties

IUPAC Name

4-amino-3-[(2-amino-5-carboxyphenyl)disulfanyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S2/c15-9-3-1-7(13(17)18)5-11(9)21-22-12-6-8(14(19)20)2-4-10(12)16/h1-6H,15-16H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRRJHFHSIBHDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)SSC2=C(C=CC(=C2)C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00581400
Record name 3,3'-Disulfanediylbis(4-aminobenzoic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00581400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102449-89-8
Record name 3,3'-Disulfanediylbis(4-aminobenzoic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00581400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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